molecular formula C15H17N5O2 B2427450 N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 732270-08-5

N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2427450
CAS No.: 732270-08-5
M. Wt: 299.334
InChI Key: JQYVSROQJPAESN-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with a unique structure that includes a pyrazolo[3,4-d]pyrimidine core and a 3,4-dimethoxyphenyl ethyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c1-21-12-4-3-10(7-13(12)22-2)5-6-16-14-11-8-19-20-15(11)18-9-17-14/h3-4,7-9H,5-6H2,1-2H3,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYVSROQJPAESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC=NC3=C2C=NN3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyrimidine precursors under acidic or basic conditions.

    Attachment of the 3,4-dimethoxyphenyl ethyl group: This step often involves the use of a Grignard reagent or a similar organometallic compound to introduce the 3,4-dimethoxyphenyl ethyl moiety to the pyrazolo[3,4-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring in this compound undergoes nucleophilic substitution at electron-deficient positions. For example:

  • Amination : Reaction with ammonia or primary amines at the C4 position leads to derivatives with altered biological activity .

  • Halogenation : Chlorination or bromination at the pyrimidine ring’s C6 position occurs under mild conditions (e.g., POCl₃ or PBr₃), forming intermediates for further functionalization .

Key Conditions :

Reaction TypeReagents/ConditionsOutcome
AminationNH₃, THF, 0–25°CSubstituted amines
HalogenationPOCl₃, DMF, reflux6-Chloro derivatives

Coupling Reactions

The compound participates in cross-coupling reactions, leveraging its aromatic heterocycle:

  • Suzuki Coupling : The C3 position of the pyrazole ring reacts with arylboronic acids in the presence of Pd catalysts, enabling aryl group introduction .

  • Buchwald-Hartwig Amination : Palladium-mediated coupling with aryl halides forms C–N bonds, enhancing structural diversity .

Example :

text
N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine + Ar–B(OH)₂ → C3-aryl-substituted derivative (Pd(PPh₃)₄, Na₂CO₃, DME)[3]

Oxidation and Reduction

  • Oxidation : The morpholine-like ethylenediamine side chain oxidizes with KMnO₄ or H₂O₂, forming N-oxide derivatives .

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyrimidine ring’s C=N bonds, yielding dihydro or tetrahydro analogs .

Notable Reaction :

“Reduction of the pyrazolo[3,4-d]pyrimidine scaffold enhances solubility but reduces kinase-binding affinity” .

Functionalization of the Ethylenediamine Side Chain

The ethylenediamine moiety undergoes:

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) in basic conditions to form quaternary ammonium salts.

  • Acylation : Treatment with acyl chlorides (e.g., AcCl) yields amide derivatives, modulating pharmacokinetic properties .

Structural Impact :

ModificationEffect
AlkylationIncreased lipophilicity
AcylationEnhanced metabolic stability

Acid/Base-Mediated Rearrangements

Under acidic conditions (e.g., HCl/EtOH), the pyrazolo[3,4-d]pyrimidine ring undergoes ring-opening reactions, forming pyrazole-carboxamide intermediates. Neutralization reforms the original structure, demonstrating reversible reactivity .

Photochemical Reactions

UV irradiation in the presence of electron-deficient dienophiles (e.g., maleic anhydride) induces [4+2] cycloaddition at the pyrimidine ring, generating bicyclic adducts .

Experimental Insights from Analogous Compounds

  • Amidation : A structurally similar compound, 1-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine , underwent amidation with EDCI/HOBt, yielding derivatives with improved anti-inflammatory activity .

  • Biological Relevance : Modifications at the ethylenediamine chain significantly affect kinase inhibition profiles (e.g., Src kinase) .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C21H21N5O2C_{21}H_{21}N_{5}O_{2} and a molecular weight of 375.4 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core with unique substituents that influence its biological activity. The presence of the 3,4-dimethoxyphenyl group enhances its interaction with biological targets, making it a candidate for various pharmacological applications.

Anticancer Properties

Research indicates that compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Mechanism of Action : Studies show that these compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In particular, certain derivatives have demonstrated high selectivity for CDK2, with an inhibition constant (KiK_i) as low as 0.005 µM, indicating potent activity against cancer cells while sparing normal cells .
  • Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest at the S and G2/M phases in ovarian cancer cells, leading to apoptosis .

Other Therapeutic Applications

Beyond oncology, this compound has potential applications in:

  • Antiviral Activity : Preliminary studies suggest that pyrazole derivatives may exhibit antiviral properties by targeting specific viral enzymes or pathways .
  • Neurological Disorders : The compound's interaction with purinergic signaling pathways positions it as a candidate for treating neurodegenerative diseases by modulating inflammation and neuronal survival .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyrazolo-Pyrimidine Core : This step often involves condensation reactions between appropriate precursors.
  • Substitution Reactions : Modifications to introduce the 3,4-dimethoxyphenyl group are critical for enhancing biological activity.

Comparative Analysis of Related Compounds

The following table summarizes some structurally similar compounds and their unique features:

Compound NameStructureUnique Features
1-(2-chlorophenyl)-N-[2-(3-methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amineStructureContains a methoxy group instead of dimethoxy
1-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amineStructureFluorine substitution changes electronic properties
1-(3-bromophenyl)-N-[2-(2-methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amineStructureBromine substitution affects reactivity

Study on Antiproliferative Activity

A recent study highlighted the compound's sub-micromolar antiproliferative activity across a panel of 13 cancer cell lines (GI50 = 0.127 - 0.560 µM). The study emphasized the importance of structural modifications in enhancing potency against specific cancer types .

Mechanistic Insights

Further mechanistic studies revealed that the compound effectively reduces retinoblastoma phosphorylation at Thr821, demonstrating its role in cell cycle regulation and apoptosis induction in cancer cells. This insight is crucial for understanding how such compounds can be developed into targeted therapies for cancer treatment.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A structurally similar compound with a simpler structure, often used in the synthesis of more complex molecules.

    N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine: Another compound with a similar core structure but different substituents, leading to different properties and applications.

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific combination of a pyrazolo[3,4-d]pyrimidine core and a 3,4-dimethoxyphenyl ethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a pyrazolo[3,4-d]pyrimidine core with a 3,4-dimethoxyphenyl substituent. The synthesis typically involves multi-step processes starting from commercially available precursors. Key synthetic routes include:

  • Formation of the Pyrazolo Core : Utilizing various coupling reactions to construct the pyrazolo[3,4-d]pyrimidine framework.
  • Substituent Introduction : Incorporating the 3,4-dimethoxyphenyl and ethyl groups through optimized reaction conditions to ensure high yield and purity.

Antitumor Activity

This compound has shown promising antitumor activity across various cancer cell lines. Research indicates that compounds within this class can inhibit cell proliferation through multiple mechanisms:

  • Cytotoxicity Studies : In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 18 to 30 µM .
Cell LineIC50 (µM)Selectivity Index
MDA-MB-23125>25
HepG230>20
A549 (Lung Cancer)49.85>10

The mechanism by which this compound exerts its effects involves:

  • Inhibition of Kinases : The compound has been shown to interact with several kinases implicated in cancer progression. For example, it demonstrated significant binding affinity towards CDK5 and GSK-3β .

Case Studies

  • Anticancer Efficacy : A study evaluated the efficacy of this compound against hematological tumor cell lines, reporting an IC50 value of 1.00 ± 0.42 μM for erythroleukemia cells . This suggests a high selectivity for malignant cells over normal cells.
  • Synergistic Effects : In combination therapies with other anticancer agents, this compound exhibited enhanced cytotoxicity, indicating potential for use in polypharmacy approaches .

Future Directions

Given its promising biological activity, further studies are warranted to explore:

  • In Vivo Efficacy : Evaluating the pharmacokinetics and long-term effects in animal models.
  • Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound could unveil new therapeutic targets.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how is its purity validated?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, alkylation of the pyrazolo[3,4-d]pyrimidin-4-amine core with 2-(3,4-dimethoxyphenyl)ethyl bromide in dry acetonitrile under reflux, followed by purification via recrystallization (acetonitrile/ethanol mixtures) . Structural validation relies on 1H NMR (e.g., aromatic protons at δ 6.7–7.2 ppm for dimethoxyphenyl, pyrazole-protons at δ 8.1–8.5 ppm) and IR spectroscopy (N-H stretch ~3350 cm⁻¹, C=N ~1600 cm⁻¹). Purity is confirmed by HPLC (>95%) and mass spectrometry (e.g., exact mass calculated for C₁₇H₂₀N₅O₂: 326.1612) .

Q. How do substituents on the pyrazolo[3,4-d]pyrimidine core influence solubility and bioavailability?

  • Methodological Answer : The 3,4-dimethoxyphenethyl group enhances lipophilicity, improving membrane permeability. Solubility can be modulated by introducing polar groups (e.g., hydroxyls) via Suzuki coupling or substituting the ethyl linker with polyethylene glycol (PEG) chains . For in vitro assays, dimethyl sulfoxide (DMSO) is typically used as a solvent, with concentrations validated by UV-Vis spectroscopy (λmax ~260–280 nm) .

Advanced Research Questions

Q. What strategies are employed to enhance selectivity for kinase targets (e.g., Src, RET) while minimizing off-target effects?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Systematic substitution at the pyrazole C3 position (e.g., ethynyl or naphthyl groups) improves kinase binding. For example, phenylethynyl derivatives show 100-fold selectivity for Src over Abl kinase .
  • Computational Docking : Molecular docking (e.g., using AutoDock Vina) identifies hydrophobic interactions between the dimethoxyphenyl group and kinase ATP-binding pockets. Mutagenesis studies validate key residues (e.g., RET Met918) .
  • Selectivity Screening : Profiling against kinase panels (e.g., Eurofins KinaseProfiler) identifies off-targets. For example, compound 13an (a related analog) inhibits Src at IC₅₀ = 3 nM but shows >1,000-fold selectivity against EGFR .

Q. How can blood-brain barrier (BBB) penetration be optimized for CNS-targeted applications?

  • Methodological Answer :

  • Structural Modifications : Introducing tetrahydro-2H-pyran-4-ylmethyl or oxetane groups at the N1 position reduces molecular weight (<450 Da) and increases logP (~2–3), enhancing BBB permeability .
  • In Vitro Models : Use MDCK-MDR1 monolayers to measure permeability (Papp >5 × 10⁻⁶ cm/s indicates high penetration). For example, compound 28 (a CNS-penetrant analog) achieves brain-to-plasma ratios >0.5 in murine models .
  • Pro-drug Approaches : Esterification of the dimethoxyphenyl group (e.g., acetate prodrugs) improves solubility and enzymatic activation in neural tissue .

Q. What experimental designs resolve contradictions in biological activity data across cell lines?

  • Methodological Answer :

  • Context-Dependent Assays : Compare activity in isogenic cell lines (e.g., MDA-MB-231 vs. MCF-7) to isolate genetic or epigenetic factors. For example, RET kinase inhibition efficacy varies with GDNF expression levels .
  • Mechanistic Profiling : Combine phosphoproteomics (e.g., LC-MS/MS) with RNA-seq to map downstream signaling (e.g., ERK1/2 vs. AKT pathways). Discrepancies may arise from compensatory pathways in resistant cell lines .
  • Dose-Response Validation : Use Hill slope analysis to distinguish specific inhibition (slope ~1) from non-specific cytotoxicity (slope <0.5) .

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